Bacterial Growth Inhibition: ZBFEA Efficacy vs. 2-Benzofuran-2-yl Analogs
2-(Benzofuran-3-yl)ethanamine (ZBFEA) demonstrates effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) by binding to ribosomal protein S12 and inhibiting protein synthesis, a mechanism not observed for 2-(benzofuran-2-yl)ethanamine . While the comparator compound 2-(benzofuran-2-yl)ethanamine shows no activity against MRSA in the same assay, ZBFEA exhibits growth inhibition, though specific MIC values are not reported in the source .
| Evidence Dimension | Antibacterial activity against MRSA |
|---|---|
| Target Compound Data | Effective (binds ribosomal protein S12) |
| Comparator Or Baseline | 2-(benzofuran-2-yl)ethanamine: No activity |
| Quantified Difference | Qualitative difference in activity (effective vs. inactive) |
| Conditions | In vitro assay against MRSA strains |
Why This Matters
This selectivity is crucial for researchers investigating novel anti-MRSA agents, as it confirms that the 3-yl isomer engages a specific bacterial target (S12) not addressed by its 2-yl analog, guiding procurement for targeted antibiotic discovery.
